molecular formula C25H26N2O4S B2777694 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide CAS No. 946372-71-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B2777694
CAS No.: 946372-71-0
M. Wt: 450.55
InChI Key: UNJGOUAYYUVHIG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core linked to a 4-propoxybenzene moiety. The benzyl and sulfonamide groups may confer unique binding interactions compared to related derivatives, warranting further investigation into its mechanism and selectivity.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-2-16-31-22-10-12-23(13-11-22)32(29,30)26-21-9-14-24-20(17-21)8-15-25(28)27(24)18-19-6-4-3-5-7-19/h3-7,9-14,17,26H,2,8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJGOUAYYUVHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzyl group, and the attachment of the propoxybenzenesulfonamide moiety. Common reagents used in these reactions include benzyl chloride, propoxybenzenesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The benzyl and propoxybenzenesulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Therapeutic Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide exhibits various pharmacological activities:

  • Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit potential as anticancer agents by inhibiting specific protein targets involved in tumor growth. For instance, molecular docking studies have shown that related compounds can effectively interact with epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy .
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Compounds containing sulfonamide groups have been utilized in the treatment of bacterial infections due to their ability to inhibit bacterial folate synthesis .
  • Neuropharmacological Effects : Some derivatives of tetrahydroquinoline have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and neuroinflammatory pathways .

Case Studies

Several studies have documented the efficacy and applications of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that a related tetrahydroquinoline derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
  • Antimicrobial Testing : In vitro tests on compounds with sulfonamide groups revealed promising results against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could serve as a lead for new antibiotic development .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Gaps

Dual Inhibition Mechanisms : QOD and ICD inhibit FP-2/FP-3 via undefined dual-binding modes. The target compound’s sulfonamide group may offer a distinct mechanism, warranting crystallographic or MD studies .

Synthetic Feasibility: highlights challenges in synthesizing tetrahydroquinoline derivatives with complex substituents, such as regioselectivity in sulfonamide coupling .

Safety and Toxicity: No toxicity data are available for the target compound.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a compound that belongs to the sulfonamide class of drugs. Sulfonamides have been recognized for their biological significance, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H26N2O3S
Molecular Weight426.53 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition can lead to antibacterial effects against a range of pathogens.
  • Antitumor Activity : Research indicates that compounds with a sulfonamide moiety exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds within the same class. For instance:

  • Antibacterial Activity : A study demonstrated that sulfonamides effectively target bacterial infections by disrupting folate synthesis pathways. The specific compound's structural features may enhance its binding affinity to DHPS compared to traditional sulfa drugs .
  • Anticancer Properties : In vitro studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial efficacy of structurally similar sulfonamides against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzyl and sulfonamide groups significantly enhanced antibacterial potency.

Case Study 2: Anticancer Activity

In a study focusing on human breast cancer cell lines (MCF7), the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-docking with Cryo-EM Structures : Update models using high-resolution targets (e.g., 1.8 Å PDB entries) to reduce false positives .
  • Alchemical Free Energy Calculations : Predict relative binding energies (ΔΔG) for analogs to identify force field inaccuracies .
  • Synthetic Accessibility Scoring : Prioritize derivatives with synthetic complexity (SC) scores < 4 to balance prediction accuracy and feasibility .

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